

Synthesis of Ipidacrine Hydrochloride Monohydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ipidacrine

Cat. No.: B1672102

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This in-depth technical guide provides a comprehensive overview of the synthesis of **Ipidacrine** hydrochloride monohydrate (also known as Amiridin or NIK-247). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and workflow visualizations to facilitate the laboratory-scale synthesis of this compound for research applications.

Overview of the Synthetic Pathway

The synthesis of **Ipidacrine** hydrochloride monohydrate is a two-step process. The core structure of **Ipidacrine** is first assembled through a condensation reaction between 2-amino-1-cyclopentene-1-carbonitrile and cyclohexanone, facilitated by a dehydrating agent such as a polyphosphate ester. The resulting **Ipidacrine** free base is then converted to its hydrochloride monohydrate salt by treatment with hydrochloric acid in a suitable solvent system.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties and quantitative data for the reactants and the final product.

Table 1: Properties of Key Reactants and Product

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	CAS Number
2-Amino-1-cyclopentene-1-carbonitrile	C ₆ H ₈ N ₂	108.14	Colorless liquid	2941-23-3
Cyclohexanone	C ₆ H ₁₀ O	98.14	Colorless oily liquid	108-94-1
Ipidacrine	C ₁₂ H ₁₆ N ₂	188.27	-	62732-44-9
Ipidacrine Hydrochloride Monohydrate	C ₁₂ H ₁₉ ClN ₂ O	242.74	White or slightly creamy powder	118499-70-0

Table 2: Characterization and Yield Data for **Ipidacrine** Hydrochloride Monohydrate

Parameter	Value	Reference
Yield (Ipidacrine Base)	90.7%	[1]
Yield (Hydrochloride Monohydrate)	95%	[1]
Melting Point	274 °C (with decomposition)	[1]
Mass Spectrometry (Ipidacrine Base, GC-MS)	m/z Top Peak: 187, 2nd Highest: 188, 3rd Highest: 160	
¹ H NMR, ¹³ C NMR, IR Spectra	Specific experimental data not available in the searched literature.	

Detailed Experimental Protocols

The following protocols are adapted from established synthetic procedures.[\[1\]](#)

Synthesis of Ipidacrine (9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline)

This procedure describes the formation of the **Ipidacrine** free base.

Materials and Reagents:

- Diphosphorus pentoxide (P_2O_5)
- Toluene
- Triethyl phosphate
- Ethanol
- 2-amino-1-cyclopentene-1-carbonitrile
- Cyclohexanone
- Concentrated ammonia solution
- Chloroform
- Methanol
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Preparation of the Condensing Agent (Polyphosphate Ester):
 - Suspend 394 g (2774 mmol) of diphosphorus pentoxide in 500 ml of toluene in a suitable reaction vessel.
 - Heat the suspension to 55 °C with stirring.
 - At this temperature, add 283 ml (1665 mmol) of triethyl phosphate dropwise.

- Following the triethyl phosphate addition, add 75 ml (1295 mmol) of ethanol dropwise. The reaction is exothermic and may require cooling to maintain the temperature. The preparation of the polyphosphate ester is typically complete after the additions.
- Condensation Reaction:
 - To the freshly prepared polyphosphate ester solution at 55 °C, add 50 g (462 mmol) of 2-amino-1-cyclopentene-1-carbonitrile and 50 ml (485 mmol) of cyclohexanone.
 - Stir the reaction mixture at 55 °C for 3.5 hours.
- Work-up and Isolation:
 - Stop the heating and add 500 ml of water dropwise, ensuring the temperature does not exceed 55 °C.
 - Stir the mixture at 55 °C for 30 minutes.
 - Separate the aqueous phase. Wash the remaining toluene phase with 250 ml of water and combine the aqueous phases.
 - Slowly add the combined aqueous phase dropwise into 400 ml of a concentrated ammonia water solution.
 - Extract the resulting mixture with a 10:1 mixture of chloroform-methanol.
 - Dry the organic extract over anhydrous magnesium sulfate and then evaporate the solvent under reduced pressure.
- Purification:
 - Purify the crude residue by silica gel chromatography using a mobile phase of chloroform:methanol:concentrated ammonia water (100:9:1).
 - Dry the purified product in vacuo at 60 °C to obtain **Ipidacrine** base.
 - Yield: 15.8 g (90.7%).

Synthesis of Ipidacrine Hydrochloride Monohydrate

This procedure details the conversion of the free base to the desired salt form.

Materials and Reagents:

- **Ipidacrine** (free base)
- Acetone
- Water
- Concentrated hydrochloric acid (HCl)

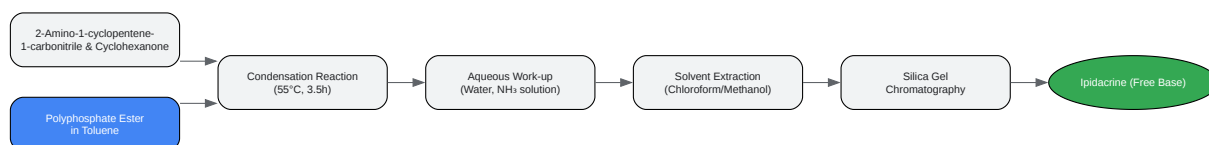
Procedure:

- Dissolution:
 - In a flask, dissolve 40 g (212 mmol) of **Ipidacrine** in a heated mixture of 720 ml of acetone and 40 ml of water.
- Salt Formation:
 - To the heated solution, add 19 ml (212 mmol) of concentrated hydrochloric acid dropwise over a period of 10 minutes.
- Crystallization and Isolation:
 - Heat the resulting solution under reflux for 30 minutes.
 - Allow the solution to cool to room temperature and let it stand overnight to facilitate crystallization.
 - Collect the precipitated crystals by filtration.
 - Wash the crystals with acetone.
 - Allow the crystals to air dry to evaporate any residual acetone.

- Final Product:
 - The final product is **Ipidacrine** hydrochloride monohydrate.
 - Yield: 49 g (95%).
 - Melting Point: 274 °C (with decomposition).[1]

Mandatory Visualizations

The following diagrams illustrate the key workflows in the synthesis of **Ipidacrine** hydrochloride monohydrate.



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Caption: Workflow for the synthesis of **Ipidacrine** free base.



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Caption: Conversion of **Ipidacrine** base to its hydrochloride monohydrate salt.

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References

- 1. rsc.org [rsc.org]
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